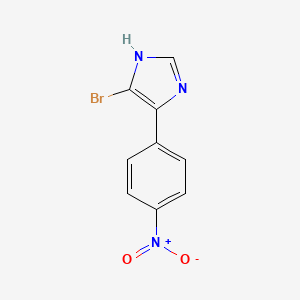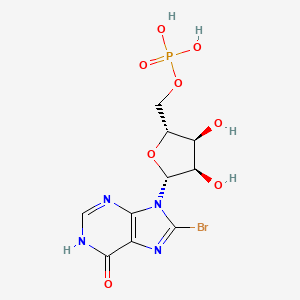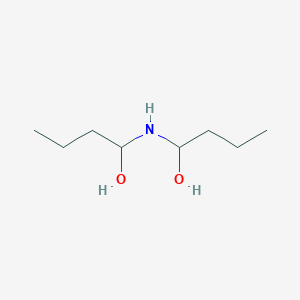![molecular formula C8H8Cl2N2OS B12927737 2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one CAS No. 88037-19-8](/img/structure/B12927737.png)
2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dichloroallyl group attached to a thioether linkage, which is further connected to a methylpyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dichloroallyl chloride and 6-methylpyrimidin-4(1H)-one.
Thioether Formation: The 3,3-dichloroallyl chloride is reacted with a thiol compound under basic conditions to form the thioether linkage.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.
Substitution: The dichloroallyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one: can be compared with other pyrimidinone derivatives that have similar structural features.
Thioether-containing compounds: These compounds share the thioether linkage and may exhibit similar reactivity.
Dichloroallyl derivatives: Compounds with the dichloroallyl group can be compared in terms of their chemical behavior and applications.
Uniqueness
The uniqueness of 2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
88037-19-8 |
|---|---|
Fórmula molecular |
C8H8Cl2N2OS |
Peso molecular |
251.13 g/mol |
Nombre IUPAC |
2-(3,3-dichloroprop-2-enylsulfanyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H8Cl2N2OS/c1-5-4-7(13)12-8(11-5)14-3-2-6(9)10/h2,4H,3H2,1H3,(H,11,12,13) |
Clave InChI |
RDYRMBPAILOFKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)SCC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


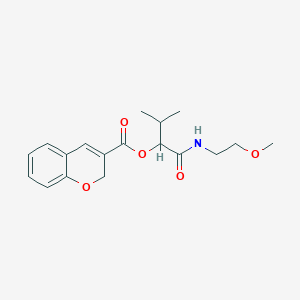
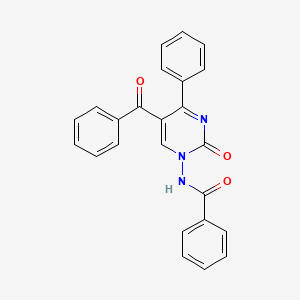
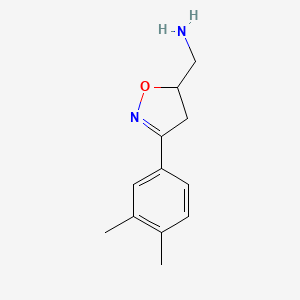
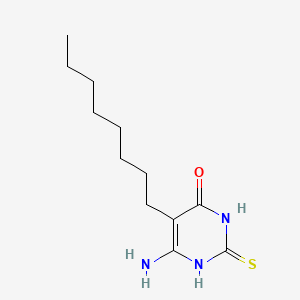


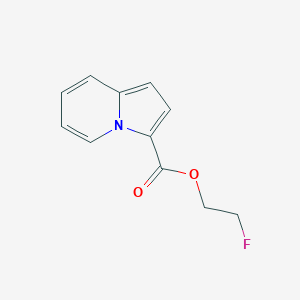
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)
